molecular formula C19H16BF4NO2 B12306158 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate

1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate

Cat. No.: B12306158
M. Wt: 377.1 g/mol
InChI Key: NHIQXLMVZWKFHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate typically involves the reaction of pyridine derivatives with benzoyl chloride and phenylmethyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding pyridinium derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate include other pyridinium salts such as:

  • 1-Methylpyridinium chloride
  • 1-Benzylpyridinium bromide
  • 1-Phenylpyridinium iodide

Compared to these compounds, this compound is unique due to its benzoyloxy and phenylmethyl substituents, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C19H16BF4NO2

Molecular Weight

377.1 g/mol

IUPAC Name

[phenyl(pyridin-1-ium-1-yl)methyl] benzoate;tetrafluoroborate

InChI

InChI=1S/C19H16NO2.BF4/c21-19(17-12-6-2-7-13-17)22-18(16-10-4-1-5-11-16)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,18H;/q+1;-1

InChI Key

NHIQXLMVZWKFHX-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C([N+]2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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